molecular formula C35H28O17 B137411 Swertifrancheside CAS No. 155740-03-7

Swertifrancheside

Cat. No. B137411
CAS RN: 155740-03-7
M. Wt: 720.6 g/mol
InChI Key: JAANJQNFIJSRTK-KYRPIRIWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Swertifrancheside is a ring assembly that is a dimer obtained by coupling between 1,5,8-trihydroxy-3-methoxy-9H-xanthen-9-one and C-glycosylated 5,7,3’,4’-tetrahydroxyflavone . It is isolated from Swertia franchetiana and exhibits anti-HIV activity .


Molecular Structure Analysis

The molecular formula of this compound is C35H28O17 . The average mass is 720.58660 and the monoisotopic mass is 720.13265 . The InChI and SMILES strings provide a textual representation of the molecule structure .

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

Swertifrancheside, a flavonone-xanthone glucoside isolated from Swertia franchetiana, has been identified as a potent inhibitor of the DNA polymerase activity of human immunodeficiency virus-1 reverse transcriptase (HIV-1 RT). Studies have shown that it exhibits significant inhibitory effects on HIV-1 RT, demonstrating its potential in HIV-related research. The mechanism of action involves binding to the template-primer, marking it as a competitive inhibitor with respect to this aspect, while being a mixed-type competitive inhibitor with respect to TTP (Pengsuparp et al., 1995). Another study also confirmed this compound as a moderately potent inhibitor of HIV reverse transcriptase (Wang et al., 1994).

Pharmacological Activities

Swertiamarin, a related compound found in the same plant genus, is reported to have a wide range of biological activities, including anti-atherosclerotic, antidiabetic, anti-inflammatory, and antioxidant effects. These activities are linked to various signaling pathways associated with cardiac remodeling events, such as inhibition of NF-kB expression, LDL oxidation, apoptosis, and inflammatory and lipid peroxidation markers (Leong et al., 2016).

Swertia chirayita, another species in the same genus, is known for its medicinal usage and is documented in various traditional medicine systems. The presence of bioactive compounds, including this compound, contributes to its efficacy in treating liver disorders, malaria, and diabetes (Kumar & van Staden, 2016).

Spectroscopy Analysis in Traditional Medicine

The herb Swertia mussotii Franch, which contains this compound, has been studied using Fourier transform infrared spectroscopy. This analysis has been effective in understanding the pharmacological activities of traditional herbal medicines and can be applied to the research on Swertia mussotii Franch and its extracts (Yang et al., 2014).

Therapeutic Benefit of Swertisin

Swertisin, another compound found in related species, has been researched for its therapeutic benefits against cognitive impairment, diabetes, hepatitis B, pain, and chromosomal damage. This highlights the medicinal importance of compounds related to this compound and their potential in various pharmacological applications (Patel & Patel, 2022).

Mechanism of Action

Swertifrancheside inhibits the activity of HIV-1 reverse transcriptase . It binds to the template-primer, which is crucial for the enzyme’s activity .

properties

IUPAC Name

2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-8-yl]-1,4,8-trihydroxy-6-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H28O17/c1-49-11-5-15(39)22-19(6-11)51-33-17(41)7-12(26(42)24(33)29(22)45)21-28(44)25(35-32(48)31(47)27(43)20(9-36)52-35)30(46)23-16(40)8-18(50-34(21)23)10-2-3-13(37)14(38)4-10/h2-8,20,27,31-32,35-39,41-44,46-48H,9H2,1H3/t20-,27-,31+,32-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAANJQNFIJSRTK-KYRPIRIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)O)C4=C5C(=C(C(=C4O)C6C(C(C(C(O6)CO)O)O)O)O)C(=O)C=C(O5)C7=CC(=C(C=C7)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)O)C4=C5C(=C(C(=C4O)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C(=O)C=C(O5)C7=CC(=C(C=C7)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H28O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165961
Record name Swertifrancheside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

720.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155740-03-7
Record name 2-[2-(3,4-Dihydroxyphenyl)-6-β-D-glucopyranosyl-5,7-dihydroxy-4-oxo-4H-1-benzopyran-8-yl]-1,4,8-trihydroxy-6-methoxy-9H-xanthen-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155740-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Swertifrancheside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155740037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Swertifrancheside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.